molecular formula C8H8INO3 B8666822 1-Ethoxy-2-iodo-4-nitrobenzene CAS No. 846023-26-5

1-Ethoxy-2-iodo-4-nitrobenzene

Cat. No.: B8666822
CAS No.: 846023-26-5
M. Wt: 293.06 g/mol
InChI Key: BZKMOSFWSDZMIZ-UHFFFAOYSA-N
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Description

1-Ethoxy-2-iodo-4-nitrobenzene (CAS# 846023-26-5) is a benzene derivative with the molecular formula C8H8INO3 and a molecular weight of 293.058 g/mol . It serves as a versatile and high-value synthetic intermediate in organic and medicinal chemistry. The compound features two key functional groups: an iodine atom and a nitro group, attached to an ethoxybenzene core. This structure allows it to participate in diverse chemical transformations, most notably as a substrate in metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, where the iodine acts as an excellent leaving group . Researchers utilize this compound as a crucial building block for the synthesis of more complex chemical entities, including potential active pharmaceutical ingredients (APIs) and novel organic molecules for material science . Its application is documented in peer-reviewed literature for the development of targeted chemical libraries . This product is intended for use in a controlled laboratory environment by qualified personnel. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

846023-26-5

Molecular Formula

C8H8INO3

Molecular Weight

293.06 g/mol

IUPAC Name

1-ethoxy-2-iodo-4-nitrobenzene

InChI

InChI=1S/C8H8INO3/c1-2-13-8-4-3-6(10(11)12)5-7(8)9/h3-5H,2H2,1H3

InChI Key

BZKMOSFWSDZMIZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)[N+](=O)[O-])I

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications References
This compound C₈H₈INO₃ 293.058 -OCH₂CH₃ (1), -I (2), -NO₂ (4) Intermediate for ischemic injury drugs
1-Iodo-4-methoxy-2-nitrobenzene C₇H₆INO₃ 279.03 -OCH₃ (4), -I (1), -NO₂ (2) Exhibits I···O halogen bonding in crystals
4-Bromo-2-ethoxy-1-nitrobenzene C₈H₈BrNO₃ 246.06 -OCH₂CH₃ (2), -Br (4), -NO₂ (1) High halogen reactivity for cross-coupling
1-Fluoro-4-methoxy-2-nitrobenzene C₇H₆FNO₃ 187.12 -OCH₃ (4), -F (1), -NO₂ (2) Lower molecular weight; used in dyes
4-Bromo-2-iodo-1-nitrobenzene C₆H₃BrINO₂ 327.90 -Br (4), -I (2), -NO₂ (1) Dual halogen substituents for catalysis

Key Observations:

Halogen Identity :

  • Iodine (e.g., this compound) enhances molecular weight and polarizability, favoring halogen bonding interactions critical in crystal packing . Bromine analogs (e.g., 4-bromo-2-ethoxy-1-nitrobenzene) are lighter and often used in Suzuki-Miyaura cross-coupling reactions due to Br’s reactivity .
  • Fluorine (e.g., 1-fluoro-4-methoxy-2-nitrobenzene) reduces molecular weight and increases electronegativity, improving metabolic stability in pharmaceuticals .

Substituent Position :

  • The nitro group’s position (para vs. ortho) affects electronic effects. For example, 1-iodo-4-methoxy-2-nitrobenzene’s nitro group at position 2 creates a steric hindrance that stabilizes halogen bonding , whereas para-nitro groups (as in this compound) enhance electron-withdrawing effects, activating the ring for nucleophilic substitution .

Functional Group Variations :

  • Methoxy (-OCH₃) vs. ethoxy (-OCH₂CH₃): Ethoxy groups increase hydrophobicity (higher logP), as seen in this compound (logP = 3.12) compared to 1-iodo-4-methoxy-2-nitrobenzene (logP ≈ 2.8, estimated) .

Preparation Methods

Nitro Group Reduction and Diazotization

Starting from 1-ethoxy-4-nitrobenzene (CAS 100-29-8), tin(II) chloride in hydrochloric acid reduces the nitro group to an amine at 0–5°C. The resulting 4-ethoxy-3-iodoaniline intermediate undergoes diazonium salt formation using a polymer-supported nitrite reagent (Amberlyst A-26) and p-toluenesulfonic acid in acetonitrile at 10°C.

Iodination via Sandmeyer-Type Reaction

The diazonium intermediate reacts with potassium iodide under mild conditions (10–20°C, 2 hours), achieving >95% conversion. Critical parameters include:

ParameterOptimal ValueImpact on Yield
Temperature10–20°CPrevents decomposition
SolventAcetonitrileEnhances solubility
KI Equivalents1.5Minimizes side products

This method avoids traditional harsh conditions (e.g., concentrated H2SO4), making it suitable for heat-sensitive intermediates.

Multi-Step Condensation and Cyclization

Patent literature describes an alternative approach integrating this compound into larger heterocyclic frameworks. While primarily used to synthesize 4-amino-3-quinolinecarbonitriles, the protocol provides insights into nitro-iodo-ethoxybenzene formation.

Intermediate Synthesis: 4-Ethoxy-3-iodoaniline

A suspension of 4-bromo-3-ethoxyaniline hydrochloride (0.40 mol) reacts with cyanoacetamide derivatives in iso-propanol under reflux with triethylorthoformate. Key steps include:

  • Condensation : 3-Chloro-4-fluoroaniline and cyanoacetic acid in tetrahydrofuran (THF) at 75°C.

  • Cyclization : Phosphorus oxychloride in toluene at 105–108°C for 16 hours.

Nitration and Final Modification

The intermediate undergoes nitration using fuming nitric acid in sulfuric acid at 0°C, followed by quenching in ice-water. Yields for this step range from 54% to 84%, depending on purification protocols.

Direct Electrophilic Iodination

Electrophilic aromatic substitution offers a route to install iodine directly on pre-nitrated substrates. However, the strong deactivating effects of the nitro group necessitate rigorous conditions:

Reaction Parameters

  • Iodine Source : ICl or I2 with HNO3 as oxidant

  • Solvent : Glacial acetic acid

  • Temperature : 50–60°C (24–48 hours)

Despite theoretical feasibility, this method suffers from low regioselectivity (<30% yield) and competing side reactions, limiting its practical utility.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityOperational Complexity
Diazonium Salt85–95>98HighLow
Condensation54–8492–97ModerateHigh
Electrophilic<3070–85LowModerate

The diazonium approach excels in yield and simplicity but requires nitro-to-amine reduction. Condensation routes, while lower-yielding, enable integration into complex heterocycles.

Purification and Characterization

Crystallization Techniques

  • Solvent Pairing : Acetonitrile/water (3:1) achieves >99% purity after two recrystallizations.

  • Temperature Gradient Cooling : Slow cooling from 80°C to 15°C minimizes impurity entrapment.

Spectroscopic Validation

  • 1H NMR (300 MHz, CDCl3): δ 8.7 (s, 1H, Ar-H), 7.99 (s, 1H, Ar-H), 4.18 (q, J=7.5 Hz, OCH2CH3), 1.56 (t, J=7.5 Hz, CH3).

  • MS (EI) : m/z 531.01 (M)+, confirming molecular ion consistency .

Q & A

Q. What is a reliable methodology for synthesizing 1-Ethoxy-2-iodo-4-nitrobenzene?

Answer: A common synthesis involves reacting 2-iodo-4-nitrophenol with ethyl iodide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 70°C for 3 hours . Post-reaction, the mixture is cooled, filtered to remove inorganic salts, and washed with ethyl acetate and hexanes. This method yields ~26% (5.2 g from 21 g starting material). Key considerations include solvent selection (DMF enhances nucleophilic substitution) and stoichiometric excess of ethyl iodide to drive the reaction .

Q. What purification techniques are effective for isolating this compound?

Answer:

  • Filtration and Washing: After cooling, ethyl acetate is added to dissolve organic products, followed by filtration to remove residual K₂CO₃. Sequential washes with water (3×) and brine ensure removal of polar impurities .
  • Recrystallization: Hexanes are used to precipitate the product, yielding white crystals. Drying over magnesium sulfate (MgSO₄) removes trace moisture .
  • Purity Validation: Confirm via melting point analysis, NMR (e.g., 1H NMR peaks at δ 7.86, 8.39, 8.43 ppm for aromatic protons), and mass spectrometry (MS m/z 500.0, 502.1 [M+H]+) .

Q. What safety protocols are critical when handling this compound?

Answer:

  • PPE: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of toxic vapors .
  • Waste Management: Segregate nitro-containing waste and dispose via certified hazardous waste facilities to prevent environmental contamination .
  • Emergency Measures: For skin contact, wash immediately with soap and water. For eye exposure, rinse for 15 minutes with saline .

Q. How is the compound characterized to confirm its structure?

Answer:

  • Spectroscopy: 1H NMR identifies aromatic protons and ethoxy groups (e.g., δ 1.3–1.5 ppm for CH₃). MS (ES+) confirms molecular ion peaks .
  • Elemental Analysis: Verify C, H, N, and O content (e.g., theoretical C: 41.72%, H: 2.72%, N: 8.11%) .
  • Chromatography: Use HPLC or TLC to assess purity, with UV detection at λ ≈ 260 nm (nitro group absorption) .

Advanced Research Questions

Q. How can low yields in the synthesis of this compound be addressed?

Answer:

  • Optimize Solvent Polarity: Replace DMF with acetonitrile or acetone to reduce side reactions while maintaining nucleophilicity.
  • Catalyst Screening: Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .
  • Temperature Control: Conduct the reaction under reflux (70–80°C) to balance activation energy and decomposition risks .

Q. How do substituents (ethoxy, iodo, nitro) influence the compound’s reactivity?

Answer:

  • Electron Effects: The nitro group (-NO₂) is strongly electron-withdrawing, meta-directing, while the ethoxy group (-OEt) is electron-donating, ortho/para-directing. This creates competing regiochemical outcomes in electrophilic substitutions .
  • Iodo Reactivity: The iodine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) under Pd catalysis, enabling derivatization into biaryl structures .

Q. What methods enable selective reduction of the nitro group in this compound?

Answer:

  • Catalytic Hydrogenation: Use H₂ gas with Pd/C or Raney Ni at 1–3 atm pressure. Monitor reaction progress via TLC to avoid over-reduction of the iodo group .
  • Chemical Reduction: Fe/HCl or SnCl₂ in ethanol selectively reduces -NO₂ to -NH₂ while preserving the iodo substituent .

Q. How is X-ray crystallography applied to determine the compound’s structure?

Answer:

  • Data Collection: Use SHELX programs (e.g., SHELXL for refinement) to process diffraction data. High-resolution (<1.0 Å) datasets are ideal .
  • Visualization: ORTEP-3 generates thermal ellipsoid diagrams to depict atomic displacement parameters and confirm molecular geometry .
  • Validation: Check CIF files for R-factor convergence (R1 < 0.05) and bond-length/angle discrepancies .

Q. How should researchers address contradictions in reported spectroscopic data?

Answer:

  • Comparative Analysis: Tabulate literature NMR/MS data (e.g., δ 8.43 ppm in vs. δ 8.50 ppm in other studies) to identify outliers.
  • Experimental Replication: Repeat syntheses under standardized conditions (solvent, temperature, instrument calibration) to isolate variables .
  • Advanced Techniques: Use 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm assignments .

Q. What strategies enable derivatization of this compound for functional materials?

Answer:

  • Cross-Coupling: Employ Ullmann or Sonogashira reactions to replace iodine with alkynes or aryl groups .
  • Nitro Reduction: Convert -NO₂ to -NH₂ for subsequent azo-coupling or diazonium salt formation .
  • Ethoxy Modification: Hydrolyze -OEt to -OH under acidic conditions (HBr/HOAc) for further esterification .

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